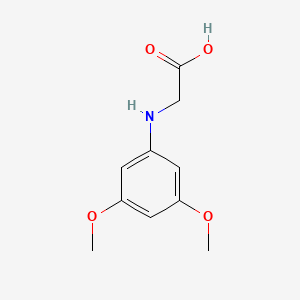![molecular formula C16H22N2O B3207550 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole CAS No. 1043533-93-2](/img/structure/B3207550.png)
2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole
Übersicht
Beschreibung
“2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole” is a chemical compound with the CAS Number: 1043533-93-2. It has a molecular weight of 258.36 and its IUPAC name is 2-(1-(2-cyclopentylphenoxy)ethylidene)imidazolidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O/c1-12(16-17-10-11-18-16)19-15-9-5-4-8-14(15)13-6-2-3-7-13/h4-5,8-9,13,17-18H,2-3,6-7,10-11H2,1H3 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole, focusing on six unique fields:
Pharmaceutical Applications
This compound: has shown potential in pharmaceutical research due to its imidazole core, which is a common structural motif in many bioactive compounds. Imidazoles are known for their antifungal, antibacterial, and anticancer properties . This compound could be explored for developing new drugs targeting various diseases, leveraging its unique chemical structure to enhance efficacy and reduce side effects.
Agrochemical Applications
In agrochemical research, imidazole derivatives are often investigated for their potential as pesticides and herbicides. The unique structure of This compound could be optimized to develop new agrochemicals that are more effective and environmentally friendly. Its potential to disrupt specific biological pathways in pests could lead to the development of novel crop protection agents .
Catalysis
Imidazole-based compounds are widely used as catalysts in various chemical reactions. This compound could be studied for its catalytic properties, particularly in organic synthesis. Its ability to facilitate reactions under mild conditions could make it a valuable tool in the synthesis of complex molecules, potentially improving yields and reducing reaction times .
Material Science
The unique properties of imidazole derivatives make them suitable for applications in material science. This compound could be explored for its potential in developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity. These materials could be used in various industries, including electronics and aerospace .
Biochemical Research
In biochemical research, imidazole derivatives are often used as ligands in coordination chemistryThis compound could be investigated for its ability to form stable complexes with metal ions, which could be useful in studying enzyme mechanisms or developing new diagnostic tools .
Environmental Science
The potential environmental applications of This compound include its use in the development of sensors for detecting pollutants. Its chemical structure could be tailored to interact with specific contaminants, providing a basis for creating sensitive and selective environmental monitoring devices .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(16-17-10-11-18-16)19-15-9-5-4-8-14(15)13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQCERUTOBWUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3207471.png)

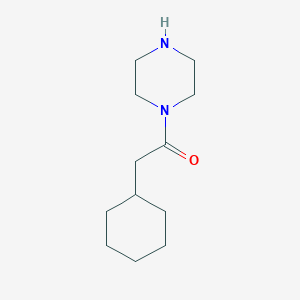

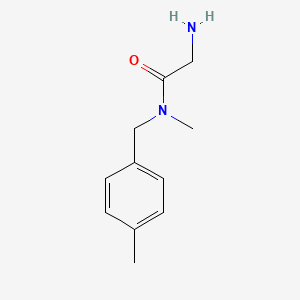

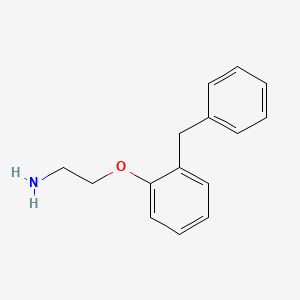
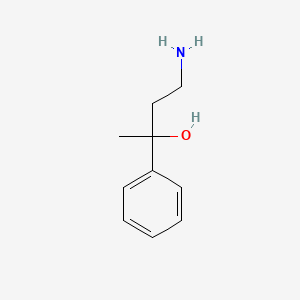
![2-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B3207533.png)
![Ethyl 2-[(3,5-dimethylphenyl)carbamoyl]acetate](/img/structure/B3207539.png)

![Ethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]benzylamine](/img/structure/B3207556.png)
